molecular formula C10H6Cl2N2O B12082608 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine

Cat. No.: B12082608
M. Wt: 241.07 g/mol
InChI Key: GLNWAAXPLQSXJG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with urea under basic conditions to form the corresponding pyrimidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-5-methylpyrimidine
  • 2-(3,4-Dichlorophenyl)-5-aminopyrimidine
  • 2-(3,4-Dichlorophenyl)-5-chloropyrimidine

Uniqueness

2-(3,4-Dichlorophenyl)-5-hydroxypyrimidine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding interactions, which can enhance the compound’s binding affinity to biological targets and influence its solubility and stability.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(15)5-14-10/h1-5,15H

InChI Key

GLNWAAXPLQSXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)O)Cl)Cl

Origin of Product

United States

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